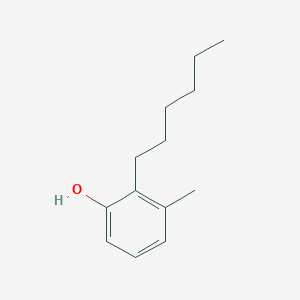
2-Hexyl-M-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-m-cresol is a bioactive chemical.
Applications De Recherche Scientifique
Biosynthesis of Antibiotics
2-Hexyl-M-cresol, as a variant of m-cresol, plays a role in the biosynthesis of certain antibiotics. A study demonstrated the hydroxylation reactions of m-cresol, an intermediate in the biosynthesis of the antibiotic patulin, using mixed-function oxidases (Murphy et al., 1974).
Chemical Intermediates
Cresols like 2-Hexyl-M-cresol serve as important intermediates in the manufacture of pesticides, medicines, perfumes, and dyes, with o-cresol and m-cresol being particularly significant in the market (Zhan Yi-min, 2002).
Electrochemical Degradation Studies
The degradation of m-cresol has been studied using electrochemical oxidation systems, shedding light on the process of breaking down this compound in solutions, which could be applied to related cresols (Chu et al., 2013).
Fenton Oxidation Process
Research on the destruction of cresols by the Fenton oxidation process, which involves treatment of wastewater containing cresols, provides insights into environmental applications related to cresol compounds (Kavitha & Palanivelu, 2005).
Hydrodeoxygenation Studies
Investigations into the hydrodeoxygenation of m-cresol on catalysts like Pt/SiO2 offer insights into chemical reactions relevant to cresol compounds, which can inform industrial processes (Nie & Resasco, 2014).
Catalytic Hydrogenation
Studies on the hydrogenation of cresol isomers like o-cresol on platinum catalysts contribute to understanding the reaction mechanisms of similar cresols in industrial contexts (Li et al., 2017).
Photocatalytic Degradation Research
Investigations into the photocatalytic degradation of cresols provide insights into environmental remediation techniques that could be applicable to 2-Hexyl-M-cresol (Wang, Hsieh, & Chen, 1998).
Propriétés
Numéro CAS |
17140-34-0 |
|---|---|
Nom du produit |
2-Hexyl-M-cresol |
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
2-hexyl-3-methylphenol |
InChI |
InChI=1S/C13H20O/c1-3-4-5-6-9-12-11(2)8-7-10-13(12)14/h7-8,10,14H,3-6,9H2,1-2H3 |
Clé InChI |
AOKSOKUXKQEENT-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C=CC=C1O)C |
SMILES canonique |
CCCCCCC1=C(C=CC=C1O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-Hexyl-m-cresol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



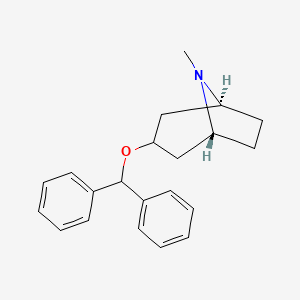
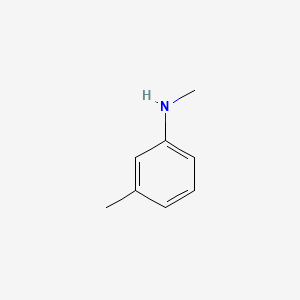
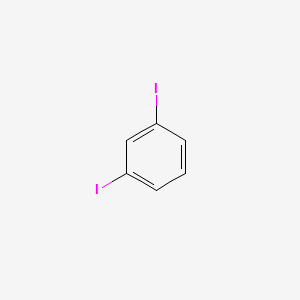
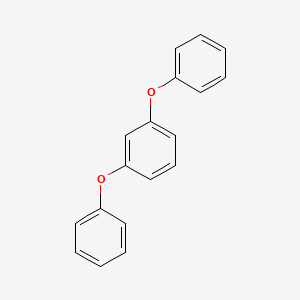
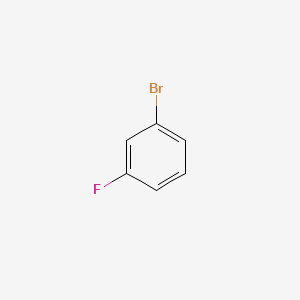
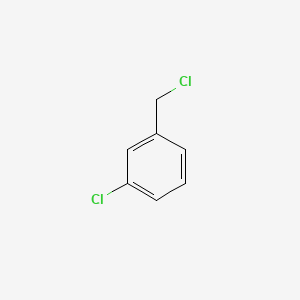
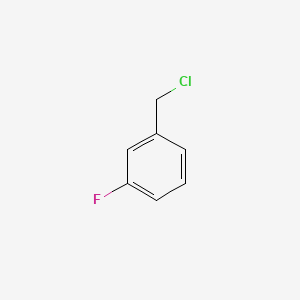
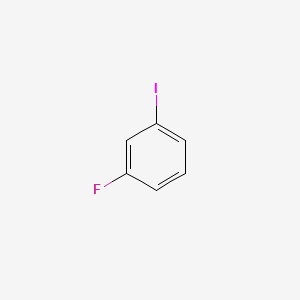
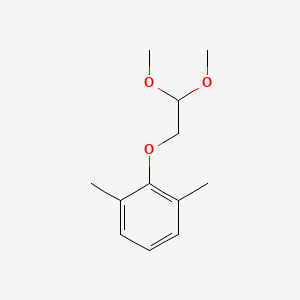
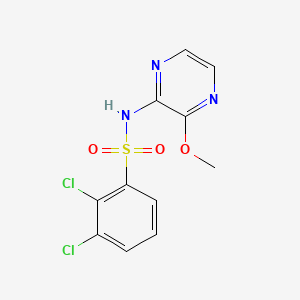
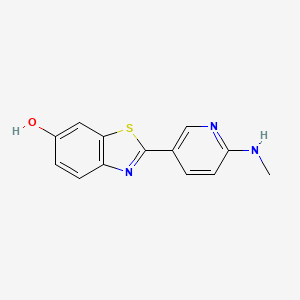
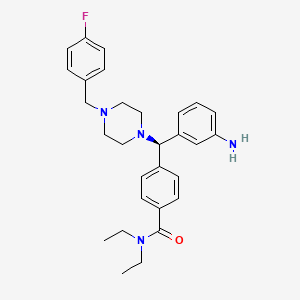
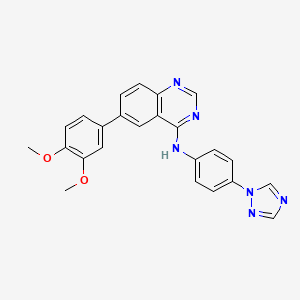
![n-[(1r,2s)-1-[1-(4-Fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B1666212.png)